Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- (commonly known as (1S,2S)-TsCYDN) is a highly specialized chiral monosulfonated diamine ligand procured primarily for the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines [1]. Featuring a rigid C2-symmetric cyclohexanediamine backbone, this ligand coordinates with transition metals such as Rhodium and Iridium to form bifunctional catalysts that facilitate highly enantioselective hydride transfer [2]. From a procurement perspective, TsCYDN is critical for green chemistry workflows; its Rh and Ir complexes exhibit exceptional stability and catalytic turnover in aqueous media using benign hydrogen donors like sodium formate, bypassing the need for pressurized hydrogen gas or harsh organic solvents[3].
Buyers often assume that the industry-standard ligand TsDPEN (which features a diphenylethylenediamine backbone) can be universally substituted for TsCYDN across all ATH processes. However, this generic substitution fails because ligand efficacy is strictly dependent on the specific transition metal employed[1]. While TsDPEN is the optimal ligand for Ruthenium-based systems, the steric constraints of its freely rotating phenyl groups hinder performance when paired with Rhodium [1]. Conversely, the rigid cyclohexyl backbone of TsCYDN creates an optimized transition state geometry for Rhodium and Iridium, resulting in vastly superior reaction kinetics and preventing the kinetic bottlenecks that occur if TsDPEN is incorrectly paired with these metals in aqueous media [2].
In aqueous asymmetric transfer hydrogenation using sodium formate, the choice between TsCYDN and TsDPEN dictates the success of Rhodium-catalyzed reactions. Research demonstrates that while Ru-TsDPEN is a benchmark, pairing Rhodium with TsCYDN yields a highly active catalyst that achieves >95% conversion and >92% enantiomeric excess (ee) for many ketones within 10 to 60 minutes [1]. In contrast, Rh-TsDPEN exhibits lower relative activity, proving that TsCYDN is the mandatory ligand for maximizing Rh-catalyzed throughput [1].
| Evidence Dimension | Conversion time in aqueous ATH of ketones |
| Target Compound Data | >95% conversion and >92% ee in 10 to 60 minutes (Rh-TsCYDN) |
| Comparator Or Baseline | Rh-TsDPEN (Lower relative activity and slower conversion) |
| Quantified Difference | TsCYDN reduces reaction times to <1 hour for Rh-catalyzed systems compared to the sluggish kinetics of TsDPEN. |
| Conditions | Aqueous media, sodium formate hydrogen donor, Rhodium metal precursor. |
Procurement teams sourcing ligands for Rhodium-based reductions must specify TsCYDN to ensure rapid cycle times and avoid the sluggish kinetics associated with Rh-TsDPEN.
For advanced one-pot deracemisation workflows that couple transition metal transfer hydrogenation with biocatalytic oxidation (e.g., Galactose Oxidase), Ir-TsCYDN provides critical kinetic advantages over its Rhodium counterpart[1]. At a low substrate-to-catalyst (S/C) ratio of 31, the Ir-TsCYDN complex achieves significantly faster initial racemic alcohol generation, yielding 18% higher conversion at the 1-hour mark compared to Rh-TsCYDN [1]. This rapid initial reduction is essential to prevent the transition metal step from becoming the rate-limiting bottleneck in the enzymatic cascade [1].
| Evidence Dimension | Conversion at 1 hour in coupled ATH/oxidation |
| Target Compound Data | Higher initial conversion rate (Ir-TsCYDN) |
| Comparator Or Baseline | Rh-TsCYDN (18% less alcohol produced at 1 hour) |
| Quantified Difference | 18% higher conversion at 1 h for the Iridium-TsCYDN complex. |
| Conditions | One-pot deracemisation, S/C ratio 31, 37°C, aqueous media. |
Process engineers designing coupled biocatalytic-chemocatalytic reactors should procure TsCYDN for Iridium pairing to match the rapid turnover requirements of the enzymatic step.
The primary structural differentiator between TsCYDN and TsDPEN is the rigid cyclohexyl ring versus freely rotating phenyl groups. In Rhodium-catalyzed aqueous ATH, this rigidity locks the diamine into a highly favorable conformation for the six-membered metal-ligand-substrate transition state [1]. While the bulky, flexible phenyls of TsDPEN are optimal for Ruthenium, they create steric clashes with Rhodium's coordination sphere, making the rigid TsCYDN the structurally mandatory choice for Rh-based hydride transfer to ensure rapid 10-60 minute conversions [1].
| Evidence Dimension | Structural compatibility with Rhodium coordination sphere |
| Target Compound Data | TsCYDN (Rigid cyclohexyl backbone optimizes Rh transition state) |
| Comparator Or Baseline | TsDPEN (Flexible phenyl groups create steric hindrance with Rh) |
| Quantified Difference | TsCYDN achieves rapid 10-60 min conversions with Rh, whereas TsDPEN's steric mismatch reduces relative throughput. |
| Conditions | Aqueous ATH using Rhodium precursors. |
Procurement scientists must match the ligand backbone to the transition metal; selecting TsCYDN for Rhodium avoids the steric inefficiencies inherent to generic diphenylethylenediamine ligands.
TsCYDN is the ligand of choice for the sustainable, large-scale asymmetric transfer hydrogenation of prochiral ketones in neat water. By pairing TsCYDN with Rhodium precursors and using benign sodium formate as the hydrogen source, manufacturers can completely eliminate organic solvents and pressurized hydrogen gas from the production of critical pharmaceutical intermediates [1].
In advanced pharmaceutical synthesis requiring the conversion of racemic mixtures to single enantiomers, Ir-TsCYDN serves as an optimal non-selective reduction catalyst. Its rapid kinetics in aqueous media make it highly compatible with concurrent enzymatic oxidation by Galactose Oxidase, allowing for efficient, single-reactor dynamic kinetic resolutions without cross-inhibition [2].
Because the catalytic turnover of TsCYDN-based complexes is highly sensitive to pH—achieving maximum rates near pH 7—this ligand is ideal for engineered continuous flow systems where pH can be tightly regulated. This allows process chemists to reduce reaction times from days (at acidic pH) to mere minutes (at neutral pH), drastically improving reactor throughput [3].
Irritant